molecular formula C16H10N2O4 B11545531 6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one

6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one

Cat. No.: B11545531
M. Wt: 294.26 g/mol
InChI Key: AYFUWPULPWYJGC-UHFFFAOYSA-N
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Description

6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2H-CHROMEN-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. The presence of the chromen-2-one moiety and the nitrophenyl group in its structure contributes to its distinctive chemical behavior and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2H-CHROMEN-2-ONE typically involves the condensation reaction between 3-nitrobenzaldehyde and 6-amino-2H-chromen-2-one. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:

3-nitrobenzaldehyde+6-amino-2H-chromen-2-one6-[(E)-[(3-nitrophenyl)methylidene]amino]-2H-chromen-2-one\text{3-nitrobenzaldehyde} + \text{6-amino-2H-chromen-2-one} \rightarrow \text{6-[(E)-[(3-nitrophenyl)methylidene]amino]-2H-chromen-2-one} 3-nitrobenzaldehyde+6-amino-2H-chromen-2-one→6-[(E)-[(3-nitrophenyl)methylidene]amino]-2H-chromen-2-one

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2H-CHROMEN-2-ONE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2H-CHROMEN-2-ONE involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the induction of apoptosis in cancer cells. The nitrophenyl group also contributes to its biological activity by participating in redox reactions and generating reactive oxygen species (ROS).

Comparison with Similar Compounds

Similar Compounds

  • (E)-[(3-nitrophenyl)methylidene]amino N-phenylcarbamate
  • (E)-[(3-nitrophenyl)methylidene]amino acetate
  • 4-tert-Butyl-2-chloro-6-{[(E)-(3-nitrophenyl)methylidene]amino}phenol

Uniqueness

6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2H-CHROMEN-2-ONE is unique due to the presence of the chromen-2-one moiety, which imparts distinct photophysical properties and potential biological activities. The combination of the nitrophenyl group and the chromen-2-one structure makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

6-[(3-nitrophenyl)methylideneamino]chromen-2-one

InChI

InChI=1S/C16H10N2O4/c19-16-7-4-12-9-13(5-6-15(12)22-16)17-10-11-2-1-3-14(8-11)18(20)21/h1-10H

InChI Key

AYFUWPULPWYJGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC3=C(C=C2)OC(=O)C=C3

Origin of Product

United States

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